molecular formula C11H19ClN2O2 B2894519 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide CAS No. 2411286-31-0

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide

Cat. No. B2894519
M. Wt: 246.74
InChI Key: NHWXNBMNBHRKBA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

As mentioned earlier, 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have various effects on neuronal activity and behavior. GABA is known to have inhibitory effects on neuronal activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.

Biochemical And Physiological Effects

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and enhance cognitive performance. It has also been shown to have potential as a treatment for certain genetic disorders, such as Angelman syndrome.

Advantages And Limitations For Lab Experiments

One advantage of 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABAergic neurotransmission in preclinical studies. However, one limitation is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical trials remain to be determined.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide. One area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional antiepileptic drugs have been ineffective. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with certain neurological and psychiatric disorders. Additionally, further research is needed to determine its safety and efficacy in clinical trials, as well as its potential for drug interactions and side effects.

Synthesis Methods

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-chloropropionyl chloride with methylamine, followed by reaction with pyrrolidine-2-one and then with 2-methylpropan-2-ol. The final product is then purified through recrystallization.

Scientific Research Applications

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in preclinical models of epilepsy, addiction, anxiety, and depression. It has also been studied for its potential as a cognitive enhancer and as a treatment for certain genetic disorders.

properties

IUPAC Name

2-chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(12)9(15)13-11(2,3)10(16)14-6-4-5-7-14/h8H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWXNBMNBHRKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C(=O)N1CCCC1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide

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